6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Difluorobicyclo[3.1.0]hexane-3-carbaldehyde, Mixture of diastereomers: is a fluorinated bicyclic compound The presence of two fluorine atoms at the 6,6-positions and an aldehyde group at the 3-position makes it a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentene.
Fluorination: The cyclopentene undergoes a fluorination reaction using a reagent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of sodium iodide (NaI). This reaction is carried out under controlled conditions with slow addition to ensure the formation of the desired diastereomeric mixture.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger batches, ensuring purity through advanced separation techniques, and maintaining safety protocols for handling fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions are typically less common due to the strong carbon-fluorine bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Oxidation: 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid.
Reduction: 6,6-difluorobicyclo[3.1.0]hexane-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Fluorinated Scaffolds: Its rigid structure and fluorine atoms make it valuable in the design of fluorinated scaffolds for drug discovery.
Biology and Medicine:
Drug Discovery: Incorporated into analogs of existing drugs to enhance their properties.
Biological Studies: Studied for its interactions with biological targets due to its unique structure and physicochemical properties.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde depends on its application. In drug discovery, it acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target.
Comparison with Similar Compounds
4,4-Difluorocyclohexane: A simpler fluorinated compound with similar properties but lacking the bicyclic structure.
6,6-Difluorobicyclo[3.1.0]hexane: Without the aldehyde group, this compound serves as a precursor in the synthesis of 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde.
Uniqueness:
- The presence of both fluorine atoms and an aldehyde group in a rigid bicyclic structure
Properties
IUPAC Name |
6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O/c8-7(9)5-1-4(3-10)2-6(5)7/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNVNXMDRNDLMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.